N-(2,5-Dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLKSNKWHULUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174487 | |

| Record name | Acetamide, N-(2,5-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-44-4 | |

| Record name | N-(2,5-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,5-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-Dimethylphenyl)acetamide, a substituted aromatic amide, holds significance as a key chemical intermediate and a metabolite of the industrially relevant compound, 2,5-dimethylaniline. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical application of scientific principles, offering detailed experimental protocols and the rationale behind methodological choices. All presented data is supported by authoritative sources to ensure scientific integrity and empower researchers in their laboratory endeavors.

Chemical Identity and Physicochemical Properties

This compound, also known as 2',5'-dimethylacetanilide, is a crystalline solid at room temperature. Its core structure consists of an acetamide group linked to a 2,5-dimethylphenyl moiety.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2050-44-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 151 °C (for the related compound 2-chloro-N-(2,5-dimethylphenyl)acetamide) | [3] |

| Boiling Point | 326.8±30.0 °C (Predicted) | [3] |

| Solubility | Limited solubility in water, soluble in organic solvents such as ethanol and methanol. | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.911 (Crippen Calculated Property) | [4] |

The lipophilic nature of this compound, as indicated by its positive logP value, suggests good membrane permeability, a crucial factor in drug design and metabolic studies.

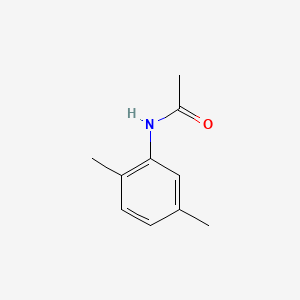

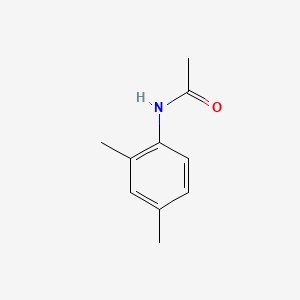

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the acylation of 2,5-dimethylaniline with an appropriate acetylating agent. The following protocol outlines a robust procedure using acetic anhydride.

Synthesis Protocol: Acetylation of 2,5-Dimethylaniline

This protocol is adapted from established methods for the synthesis of N-aryl acetamides.[5]

Materials:

-

2,5-Dimethylaniline

-

Acetic anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Aniline: In a 250 mL Erlenmeyer flask, dissolve 2,5-dimethylaniline (0.1 mol) in 100 mL of deionized water containing a stoichiometric amount of concentrated HCl (0.1 mol). The addition of acid is crucial to form the water-soluble anilinium salt, facilitating a homogeneous reaction medium.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (0.1 mol). At this stage, no significant reaction occurs as the amine is protonated.

-

Initiation of Reaction: Slowly add a solution of sodium acetate (0.12 mol) in 50 mL of deionized water. Sodium acetate acts as a weak base, deprotonating the anilinium salt to regenerate the nucleophilic free aniline, which then reacts with the acetic anhydride.

-

Reaction and Precipitation: Continue stirring the mixture for 15-20 minutes. As the reaction proceeds, the product, this compound, will precipitate out of the solution due to its low water solubility.

-

Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any unreacted salts and water-soluble impurities.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of N-aryl acetamides. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Figure 2: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8]

Expected Characteristic Absorptions:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.[9]

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1660 cm⁻¹. This is a highly characteristic peak for secondary amides.[10]

-

N-H Bend (Amide II band): An absorption band in the region of 1550 cm⁻¹.

-

Aromatic C-H Stretch: Peaks slightly above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Several absorptions in the 1450-1600 cm⁻¹ region.

The presence and position of these bands provide a molecular fingerprint, confirming the presence of the amide and substituted aromatic functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[11]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.22). The PubChem database lists a top peak at m/z 121 in the GC-MS data.[1]

-

Key Fragments: Common fragmentation pathways for N-aryl acetamides include cleavage of the amide bond and rearrangements. The base peak at m/z 121 likely corresponds to the [M - CH₂CO]⁺ fragment, resulting from the loss of a ketene molecule. Other significant fragments may arise from the loss of a methyl group from the aromatic ring or cleavage of the N-C bond.[12][13]

Figure 3: Analytical workflow for the characterization of this compound.

Biological Significance and Toxicological Profile

Metabolic Fate

This compound is a known human metabolite of 2,5-dimethylaniline.[1] 2,5-Dimethylaniline is used in the manufacturing of dyes and other chemicals.[14] The metabolic pathway likely involves the N-acetylation of the parent aniline in the liver. Understanding this metabolic conversion is crucial for assessing the overall toxicity profile of 2,5-dimethylaniline.

Toxicological Considerations

Direct toxicological data for this compound is limited. However, the toxicity of its parent compound, 2,5-dimethylaniline, has been studied. Aromatic amines and their metabolites are known to have various toxic effects, with haematotoxicity (effects on the blood) being a primary concern.[15] Studies on dimethylaniline isomers have shown varying degrees of toxicity, with some isomers inducing DNA damage and methemoglobinemia.[15][16]

Given that this compound is a metabolite, its toxicological profile is intrinsically linked to that of 2,5-dimethylaniline. Further research is warranted to fully elucidate the specific biological activities and potential toxicities of this compound.

Safety Precautions:

Based on the safety data sheet for this compound, the compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Applications and Future Directions

As a substituted acetamide, this compound serves as a valuable building block in organic synthesis. The amide functionality and the substituted aromatic ring provide reactive sites for further chemical modifications, making it a potential precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, various N-phenyl acetamide derivatives have been investigated for their potential as anticoagulant and anticancer agents.[17][18]

Future research could focus on:

-

The synthesis and biological evaluation of novel derivatives of this compound.

-

In-depth toxicological studies to fully characterize its safety profile.

-

Elucidation of its role in the metabolic pathways of 2,5-dimethylaniline and its contribution to the overall toxicity of the parent compound.

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound. By integrating fundamental chemical data with practical experimental protocols and insights into its biological context, this document serves as a valuable resource for researchers in the chemical and pharmaceutical sciences. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive citations are intended to uphold the principles of scientific integrity and empower further investigation into this and related compounds.

References

-

Nishida, M., et al. (2015). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 51(4), 451-458. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). [Link]

-

PubChem. Compound Summary for CID 16304, this compound. National Center for Biotechnology Information. [Link]

-

Stojković, A., et al. (2014). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 79(10), 1259-1268. [Link]

-

PubChem. Compound Summary for CID 77015, N-(2,5-Dimethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Lin, Y. H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8636–8644. [Link]

-

Chemical Synthesis Database. N-(2,6-dimethylphenyl)acetamide. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Kijima, A., et al. (2018). Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays. Genes and Environment, 40, 19. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. INTERPRETATION OF IR SPECTRA. [Link]

-

Biological Magnetic Resonance Bank. bmse000825 Acetamide at BMRB. [Link]

-

Al-Ostath, A., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 15(11), 1361. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

International Agency for Research on Cancer. (1987). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 42. [Link]

-

PubChem. Compound Summary for CID 7259, 2,5-Dimethylaniline. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubChem. Compound Summary for CID 135404430, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. National Center for Biotechnology Information. [Link]

-

SpectraBase. Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(3,5-dimethylphenyl)-. [Link]

-

Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(4s), s563-s573. [Link]

-

Lofgren, N. (1948). The Preparation of Lidocaine. Journal of Chemical Education, 25(5), 276. [Link]

- United States Patent 4,614,798. (1986).

-

Akkurt, M., et al. (2009). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o147. [Link]

Sources

- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | 5177-35-5 [m.chemicalbook.com]

- 4. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. bmse000825 Acetamide at BMRB [bmrb.io]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]

- 16. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijper.org [ijper.org]

A Comprehensive Technical Guide to the Synthesis of N-(2,5-Dimethylphenyl)acetamide

Foreword

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-Dimethylphenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, a detailed experimental protocol, and robust analytical validation methods. The synthesis of this compound, also known as 2',5'-dimethylacetanilide, is a classic example of N-acetylation, a fundamental transformation in organic chemistry.[1] This guide emphasizes not only the procedural steps but also the underlying causality, ensuring a thorough understanding of the synthesis process.

Introduction and Significance

This compound is a substituted aromatic amide with a molecular formula of C10H13NO.[1] While not a widely commercialized end-product itself, it and its derivatives serve as important intermediates and building blocks in the synthesis of more complex molecules, including potential pharmacologically active agents.[2][3] Its structural motif is found in a variety of compounds investigated in medicinal chemistry. Understanding its synthesis is crucial for researchers working on the development of novel small molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H13NO | PubChem CID 16304[1] |

| Molecular Weight | 163.22 g/mol | PubChem CID 16304[1] |

| IUPAC Name | This compound | PubChem CID 16304[1] |

| Appearance | White to beige crystalline powder (typical) | |

| CAS Number | 2050-44-4 | PubChem CID 16304[1] |

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2,5-dimethylaniline and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. This is a cornerstone reaction in organic chemistry, and its understanding is critical for optimizing reaction conditions and troubleshooting.[4]

The lone pair of electrons on the nitrogen atom of the primary amine, 2,5-dimethylaniline, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the stable amide product, this compound, and acetic acid as a byproduct.[4]

Caption: Reaction mechanism for the N-acetylation of 2,5-dimethylaniline.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 5.0 g | 0.041 |

| Acetic Anhydride | 108-24-7 | 102.09 | 4.6 mL (4.9 g) | 0.048 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - |

| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 5.0 g | 0.061 |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers (various sizes)

-

Erlenmeyer flask (125 mL)

-

Buchner funnel and filter paper

-

Vacuum filtration setup

-

Melting point apparatus

-

Analytical balance

-

Fume hood

Safety Precautions

2,5-Dimethylaniline: This compound is toxic and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It is also a suspected carcinogen. Always handle 2,5-dimethylaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7]

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator.[8][9][10] It reacts violently with water and can cause severe burns upon contact with skin and eyes.[8][10] Handle with extreme care in a fume hood, and ensure no contact with water or moisture.[10]

Glacial Acetic Acid: This is a corrosive liquid and should be handled with appropriate PPE in a fume hood.

The overall reaction should be conducted in a fume hood to avoid inhalation of vapors.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.041 mol) of 2,5-dimethylaniline in 20 mL of glacial acetic acid.[11] Stir the mixture until the aniline is completely dissolved. 2,5-Dimethylaniline is a liquid at room temperature and should dissolve readily.[5][7]

-

Addition of Acetylating Agent: While stirring, slowly add 4.6 mL (0.048 mol) of acetic anhydride to the solution dropwise. An exothermic reaction may be observed. The addition should be controlled to maintain a moderate reaction temperature. Using a slight excess of acetic anhydride ensures the complete conversion of the aniline.

-

Reaction: After the addition is complete, add 5.0 g of anhydrous sodium acetate. The sodium acetate acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[11] Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle or water bath for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, pour the cooled mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product, this compound, will precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol-water mixture) to dissolve the solid. Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. A typical yield for this reaction is in the range of 80-90%.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Melting Point Determination

The melting point of the purified product should be determined and compared to the literature value. A sharp melting point close to the literature value is indicative of high purity.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide functional group. Key expected peaks include an N-H stretch around 3300-3250 cm⁻¹, a C=O (amide I) stretch around 1660 cm⁻¹, and an N-H bend (amide II) around 1550 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. Expected signals include a singlet for the acetyl methyl group (around 2.1 ppm), singlets for the two aromatic methyl groups (around 2.2-2.3 ppm), aromatic protons in the region of 7.0-7.5 ppm, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 168-170 ppm), the aromatic carbons, and the methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163.[12]

Conclusion

The synthesis of this compound via N-acetylation of 2,5-dimethylaniline is a robust and high-yielding reaction. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The provided analytical methods will ensure the identity and purity of the final product, which is paramount for its application in further synthetic endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16304, this compound. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]

-

SD Fine-Chem. Acetic Anhydride MSDS. [Link]

-

CDN. N-Terminus Acetylation Protocol. [Link]

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. [Link]

-

PubChemLite. This compound (C10H13NO). [Link]

-

HiMedia Laboratories. 2,5-Dimethylaniline. [Link]

-

International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. [Link]

-

Journal of Chemical and Pharmaceutical Research. A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. [Link]

- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

ResearchGate. Electron ionization mass spectrum of (a)... [Link]

- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. [Link]

-

NIST WebBook. Acetamide, N-(2,4-dimethylphenyl)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. [Link]

-

Patsnap Synapse. What is Acetamide used for?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

- Google Patents. CN103641731A - Method for producing phenylacetamide compound.

-

Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

-

Matrix Fine Chemicals. 2,5-DIMETHYLANILINE | CAS 95-78-3. [Link]

-

Pharmaffiliates. N-(2,6-Dimethylphenyl)acetamide-d3. [Link]

-

US EPA. Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- - Substance Details. [Link]

Sources

- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(2,5-dimethylphenyl)-N-(2-methoxyethyl)acetamide (EVT-4587839) [evitachem.com]

- 3. What is Acetamide used for? [synapse.patsnap.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 2,5-Dimethylaniline [himedialabs.com]

- 6. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. carlroth.com [carlroth.com]

- 10. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]

- 11. benchchem.com [benchchem.com]

- 12. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

N-(2,5-Dimethylphenyl)acetamide chemical structure

An In-depth Technical Guide to the Chemical Structure of N-(2,5-Dimethylphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 2050-44-4), a significant substituted aromatic amide.[1][2] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a robust synthesis protocol with mechanistic insights, and a thorough analysis of the spectroscopic data that validates its chemical structure. The guide emphasizes the causality behind experimental choices and adheres to principles of scientific integrity, providing a self-validating framework for understanding and utilizing this compound.

Introduction and Physicochemical Profile

This compound, also known as 2',5'-Dimethylacetanilide, is an organic compound with the chemical formula C₁₀H₁₃NO.[1] It is structurally characterized by an acetamide group attached to the nitrogen of a 2,5-dimethylaniline moiety. This compound serves as a valuable intermediate in organic synthesis and is recognized as a human metabolite of 2,5-dimethylaniline, a substance used in the manufacture of dyes and other chemicals.[1][3][4] Understanding its structure is fundamental to its application and to toxicological studies of its parent compound.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. These data are critical for experimental design, including solvent selection, purification strategies, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2050-44-4 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | --- |

| Melting Point | 139 °C | Chemistry LibreTexts[5] |

| Boiling Point | 633.58 K (Calculated) | Cheméo[2] |

| LogP (Octanol/Water) | 2.911 (Calculated) | Cheméo[2] |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C | PubChem[1] |

| InChIKey | CXLKSNKWHULUKA-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: A Mechanistic Approach

The most direct and common synthesis of this compound is achieved through the N-acetylation of 2,5-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Causality in Experimental Design

-

Choice of Acetylating Agent: Acetic anhydride is frequently chosen over acetyl chloride for laboratory-scale synthesis. While acetyl chloride is more reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct. Acetic anhydride yields acetic acid, which is less corrosive and more easily managed. The choice is a balance between reactivity and safety/handling considerations.

-

Role of a Base: The reaction is often conducted in the presence of a weak base, such as sodium acetate.[5] When acetic anhydride is the acetylating agent, the acetic acid byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base neutralizes this acid, ensuring the aniline remains available for reaction.

-

Solvent and Temperature: The reaction can be performed using an excess of the acid byproduct (e.g., glacial acetic acid) as the solvent or in an inert solvent. Gentle heating is typically applied to increase the reaction rate without promoting side reactions.

Visualizing the Synthesis Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

-

Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,5-dimethylaniline in 20 mL of glacial acetic acid.

-

Addition: While stirring, carefully add 6.0 mL of acetic anhydride to the solution.

-

Reaction: Heat the mixture gently under reflux for approximately 30 minutes.

-

Isolation: Allow the reaction mixture to cool slightly, then pour it slowly into 200 mL of ice-cold water while stirring. A white precipitate will form.

-

Collection: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure this compound as white crystals.

-

Validation: Dry the purified crystals and determine the melting point. Characterize the product using IR, NMR, and Mass Spectrometry.

Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Summary of Spectroscopic Data

| Technique | Key Observations and Interpretations |

| ¹H NMR | - Amide Proton (N-H): Broad singlet, ~7.5-8.5 ppm.- Aromatic Protons (3H): Multiplets between ~7.0-7.2 ppm, consistent with a 1,2,5-trisubstituted ring.- Aromatic Methyls (6H): Two distinct singlets, ~2.2-2.3 ppm.- Acetyl Methyl (3H): Sharp singlet, ~2.1 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~168-170 ppm.- Aromatic Carbons: 6 signals in the ~125-138 ppm range.- Aromatic Methyl Carbons: Two signals, ~17 and ~21 ppm.- Acetyl Methyl Carbon: ~24 ppm. |

| IR Spectroscopy | - N-H Stretch: Strong, sharp peak at ~3300 cm⁻¹.- C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak at ~1660 cm⁻¹.- N-H Bend (Amide II): Peak around ~1550 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion [M]⁺: Peak at m/z 163.[1]- Base Peak: m/z 121, corresponding to the loss of the ketene group (CH₂=C=O) via McLafferty rearrangement, resulting in the stable 2,5-dimethylaniline radical cation.[1]- Other Fragments: m/z 106 (loss of a methyl group from the m/z 121 fragment).[1] |

Corroborating the Structure

The spectroscopic data provides a self-validating system for the structure. The ¹H NMR spectrum is particularly informative; the presence of two separate singlets for the ring methyl groups confirms they are in different chemical environments, and the complex splitting of the three aromatic protons definitively points to the 1,2,5-substitution pattern. The IR spectrum clearly identifies the secondary amide functionality through the characteristic N-H and C=O stretches. Finally, the mass spectrum confirms the molecular weight (163 g/mol ) and shows a logical fragmentation pattern initiated by the loss of the acetyl portion of the molecule, which is a hallmark of N-aryl acetamides.[1]

Fragmentation Pathway Visualization

The primary fragmentation in electron ionization mass spectrometry (EI-MS) is key to confirming the structure.

Caption: Primary EI-MS fragmentation of this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[6]

-

Precautions: Handle only in a well-ventilated area or fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[6]

Conclusion

The chemical structure of this compound is unambiguously defined by an N-acetylated 2,5-dimethylaniline core. This guide has detailed its physicochemical properties and provided a validated protocol for its synthesis, emphasizing the rationale behind the procedural steps. Furthermore, a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data demonstrates a cohesive and self-validating body of evidence for its structure. This foundational knowledge is essential for professionals engaged in chemical synthesis, metabolite analysis, and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16304, this compound. Retrieved from [Link]

-

Cheméo (2024). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11651585, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]

-

NIST (Date not available). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (Date not available). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo (2024). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Retrieved from [Link]

-

ResearchGate (2011). Electron ionization mass spectrum of (a)... Retrieved from [Link]

-

PubChemLite (2025). This compound (C10H13NO). Retrieved from [Link]

-

International Union of Crystallography (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

NIST (Date not available). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (Date not available). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74903, N-(3,5-Dimethylphenyl)acetamide. Retrieved from [Link]

- Google Patents (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

ScholarWorks @ UTRGV (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

-

Ginger Shultz (Date not available). Acetylation reaction of aniline to activation effect. Retrieved from [Link]

-

US EPA (2023). Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. Retrieved from [Link]

-

Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [guidechem.com]

- 4. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aksci.com [aksci.com]

N-(2,5-Dimethylphenyl)acetamide CAS number

An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical compound identified by the CAS Number 2050-44-4 [1][2][3][4]. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, characterization, and safety protocols. Beyond a simple recitation of data, this guide emphasizes the rationale behind experimental procedures and the interpretation of analytical data, reflecting a field-proven approach to chemical synthesis and analysis. We will explore a robust protocol for its preparation via the acetylation of 2,5-dimethylaniline, detail methods for its structural verification, and discuss its relevance as a metabolite and a potential intermediate in various synthetic applications.

Compound Identification and Physicochemical Properties

This compound, also known as 2,5-Dimethylacetanilide, is a substituted aromatic amide[1]. Its core structure consists of an acetamide group linked to a 2,5-dimethylphenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties compared to its parent compound, acetanilide.

Key Identifiers

| Identifier | Value |

| CAS Number | 2050-44-4[1][2][3][4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₁₀H₁₃NO[1][4] |

| Molecular Weight | 163.22 g/mol [1][4] |

| Synonyms | 2,5-Dimethylacetanilide, 2',5'-Acetoxylidide, 2',5'-Acetoxylidide[1] |

| InChI Key | CXLKSNKWHULUKA-UHFFFAOYSA-N[1][4] |

Physicochemical Data

The following table summarizes key computed and experimental properties. These values are critical for designing experiments, particularly for determining appropriate solvents for reaction and purification, and for predicting the compound's behavior in various analytical systems.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 633.58 (Joback Calculated) | K | Cheméo[1] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.911 (Crippen Calculated) | Cheméo[1] | |

| Water Solubility (log10WS) | -2.81 (Crippen Calculated) | mol/l | Cheméo[1] |

| Melting Point | 139 | °C | Chemistry LibreTexts[5] |

Synthesis Pathway: Acetylation of 2,5-Dimethylaniline

The most direct and common laboratory synthesis of this compound is the N-acetylation of 2,5-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the 2,5-dimethylaniline's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group. A final deprotonation step, often facilitated by a mild base like sodium acetate, neutralizes the resulting positively charged nitrogen, yielding the stable amide product and acetic acid as a byproduct. The inclusion of sodium acetate is crucial; it acts as a buffer, preventing the reaction medium from becoming too acidic, which would protonate the starting amine and render it non-nucleophilic.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating workflow for synthesizing and purifying this compound with a high degree of purity. Each step is designed to control the reaction and facilitate straightforward isolation of the target compound.

Materials and Reagents

-

2,5-Dimethylaniline (Precursor)

-

Acetic Anhydride (Acetylating Agent)

-

Sodium Acetate (Base/Buffer)

-

Concentrated Hydrochloric Acid (for salt formation/solubilization)

-

Deionized Water

-

Ethanol (Recrystallization Solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, Buchner funnel, and vacuum filtration apparatus.

Step-by-Step Synthesis Procedure

-

Preparation of the Amine Salt: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 2,5-dimethylaniline in 30 mL of water. The aniline is not fully soluble. Add 1.5 mL of concentrated HCl dropwise while stirring. The amine will protonate to form the hydrochloride salt, which is soluble in water, resulting in a clear solution. This step ensures the amine is finely dispersed before the reaction.

-

Acetylation: In a separate beaker, prepare a solution of 2.2 g of sodium acetate in 10 mL of water. To the stirred amine salt solution, add 2.5 mL of acetic anhydride. Immediately follow this by adding the sodium acetate solution.

-

Precipitation: Upon addition of the sodium acetate, the this compound product will begin to precipitate out of the solution as a white solid. The acetate anion deprotonates the intermediate, neutralizing the reaction mixture and reducing the solubility of the organic product.

-

Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts and water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution has any color, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the melting point and yield. The literature melting point is approximately 139°C[5].

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods should be employed.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for an N-substituted amide. Key absorptions include a strong C=O stretch around 1660-1680 cm⁻¹, an N-H stretch near 3300 cm⁻¹, and C-H stretches for the aromatic and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide the most definitive structural information. The spectrum should show distinct signals for the three aromatic protons, a singlet for the N-H proton, a singlet for the acetyl (CH₃) protons, and two separate singlets for the two methyl groups on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The electron impact (EI) spectrum should show a molecular ion (M⁺) peak at an m/z of approximately 163, corresponding to the molecular weight of the compound[4].

Applications and Research Context

While not a widely used end-product itself, this compound holds relevance in several scientific domains:

-

Metabolic Studies: It is a known human metabolite of 2,5-dimethylaniline, a compound used in the manufacturing of dyes[4][6]. Studying its formation and clearance is important for toxicology and occupational health assessments.

-

Pharmaceutical Intermediate: The precursor, 2,5-dimethylaniline, is used in the synthesis of various pharmaceutical compounds[6]. Acetylation is a common step to protect the amine group during subsequent reactions, making this compound a potential synthetic intermediate. For instance, related structures like 2-chloro-N-(2,5-dimethylphenyl)acetamide are known intermediates in the synthesis of impurities of anesthetics like Lidocaine, highlighting its relevance in process chemistry and quality control[7].

-

Material Science: The parent amine, 2,5-dimethylaniline, can be electrochemically oxidized to form a conducting polymer, poly(2,5-dimethylaniline). Research into derivatives could explore new polymers with tailored properties.

Safety, Handling, and Storage

As a chemical reagent, this compound must be handled with appropriate care.

Hazard Identification

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Precautionary Measures

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray[2].

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection[2].

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[2].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

Storage

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. The container must be kept tightly closed when not in use[2].

References

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,5-Dimethylaniline. Retrieved from [Link]

Sources

- 1. Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. aksci.com [aksci.com]

- 3. 2050-44-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE | 5177-35-5 [m.chemicalbook.com]

An Investigator's Guide to N-(2,5-Dimethylphenyl)acetamide: Elucidating a Potential Mechanism of Action

Foreword: Charting the Unexplored Territory of N-(2,5-Dimethylphenyl)acetamide

In the landscape of pharmacological research, some molecules stand as well-documented landmarks, their mechanisms of action thoroughly mapped and understood. Others, like this compound, remain enigmatic territories, their potential biological activities largely uncharted. This guide is intended for the scientific pioneer—the researcher, the scientist, and the drug development professional—who sees opportunity in the unknown.

This compound is recognized primarily as a human metabolite of 2,5-dimethylaniline, a compound with known industrial applications and a documented toxicological profile.[1][2] This metabolic relationship provides a critical starting point for our investigation, suggesting that the biological effects of 2,5-dimethylaniline may be, in part, mediated by its biotransformation to this compound.

This document eschews a conventional review of established facts. Instead, it serves as a comprehensive roadmap for the scientific inquiry required to elucidate the mechanism of action of this compound. We will proceed from a foundation of its known physicochemical properties to a hypothesis-driven exploration of its potential biological targets, drawing insights from the broader class of N-arylacetamides. The core of this guide lies in the detailed experimental protocols, designed to be self-validating systems for rigorous scientific discovery.

Our journey will be guided by the principles of scientific integrity, leveraging established methodologies to build a robust understanding of this intriguing molecule. The ultimate goal is to empower researchers with the knowledge and tools necessary to transform this compound from a chemical curiosity into a well-characterized biological entity.

Part 1: Foundational Knowledge and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological macromolecules.

Chemical Identity and Structure

This compound, also known as 2',5'-acetoxylidide, is an aromatic amide with the chemical formula C₁₀H₁₃NO.[1] Its structure is characterized by an acetamide group linked to a 2,5-dimethylphenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem CID: 16304[1] |

| Molecular Weight | 163.22 g/mol | PubChem CID: 16304[1] |

| IUPAC Name | This compound | PubChem CID: 16304[1] |

| CAS Number | 2050-44-4 | Cheméo[3] |

| Predicted LogP | 1.5 | PubChem CID: 16304[1] |

| Predicted Water Solubility | -2.81 (log10(mol/L)) | Cheméo[3] |

| Metabolic Origin | Human metabolite of 2,5-dimethylaniline | PubChem CID: 16304[1] |

The N-Arylacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-arylacetamide core is a recurring motif in a diverse array of biologically active compounds. This structural class has yielded molecules with a broad spectrum of pharmacological activities, including:

-

Anticancer Activity : N-arylacetamide-based compounds have demonstrated cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition : This class of compounds has been explored for the inhibition of enzymes such as urease, aldose reductase, and α-glucosidase.[4]

-

Antimicrobial and Antiviral Properties : Certain N-arylacetamides have shown potential as agents against bacteria, fungi, and viruses.[4]

While the specific biological activity of this compound is not yet defined, its structural similarity to other pharmacologically active N-arylacetamides provides a logical framework for hypothesis generation.

Part 2: A Hypothesis-Driven Approach to Mechanism of Action

Given the absence of direct evidence for the mechanism of action of this compound, we propose a multi-pronged investigational strategy. This approach is based on its metabolic origin, its structural features, and the known activities of related compounds.

Hypothesis 1: Modulation of Inflammatory Pathways

Many N-arylacetamides exhibit anti-inflammatory properties. It is plausible that this compound could interact with key enzymes or receptors in the inflammatory cascade.

Diagram 1: Proposed Investigational Workflow for Inflammatory Pathway Modulation

Caption: Potential interaction with membrane proteins.

Part 3: Detailed Experimental Protocols for Mechanistic Elucidation

The following protocols are designed to provide a starting point for the investigation of this compound's biological activity.

In Vitro Toxicity and Cell Viability Assays

Objective: To determine the cytotoxic potential of this compound and establish a safe concentration range for subsequent cell-based assays.

Methodology: MTT Assay

-

Cell Culture: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity, RAW 264.7 for immunological studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Incubation: Replace the medium in the 96-well plate with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity Screening

Objective: To assess the potential of this compound to modulate the inflammatory response in vitro.

Methodology: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis: Compare the NO production in compound-treated cells to LPS-stimulated cells without compound treatment.

Target Deconvolution and Validation

Objective: If anti-inflammatory activity is observed, to identify the molecular targets of this compound.

Methodology: Western Blot for NF-κB Signaling Pathway

-

Cell Lysis: Following treatment with this compound and LPS as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Part 4: Future Directions and Concluding Remarks

The journey to fully characterize the mechanism of action of this compound is a marathon, not a sprint. The experimental framework provided in this guide represents the initial, crucial steps. Positive findings in these assays should be followed by more in-depth studies, including:

-

Broad-panel kinase screening to identify potential off-target effects.

-

In vivo studies in animal models of relevant diseases (e.g., inflammatory disorders) to assess efficacy and safety.

-

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profile of the compound.

The study of this compound is a compelling example of how a deeper investigation into the metabolites of known compounds can open new avenues for therapeutic discovery. By systematically applying the principles and protocols outlined in this guide, the scientific community can begin to unravel the mysteries of this molecule and potentially unlock its therapeutic promise.

References

-

This compound | C10H13NO | CID 16304 . PubChem. [Link]

-

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide . PubChem. [Link]

-

N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition . Royal Society of Chemistry. [Link]

-

N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats . PubMed. [Link]

-

2,5-Xylidine . Wikipedia. [Link]

-

Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses . Slideshare. [Link]

-

Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery . PubMed. [Link]

-

Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands . ACS Publications. [Link]

-

N-(2,6-dimethylphenyl)acetamide . Chemical Synthesis Database. [Link]

-

Chemical Properties of Acetamide, N-(2,5-dimethylphenyl)- (CAS 2050-44-4) . Cheméo. [Link]

Sources

An In-Depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide: From Historical Context to Modern Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of N-(2,5-Dimethylphenyl)acetamide, a compound situated at the intersection of historical pharmaceutical chemistry and modern synthetic applications. While not as widely recognized as its progenitor, acetanilide, this substituted amide offers a compelling case study in the evolution of organic synthesis and the ongoing quest for novel molecular architectures. This document delves into the historical context of its likely discovery, details its physicochemical properties, provides robust synthetic protocols, and explores its contemporary relevance in chemical research and development.

Historical Context: The Dawn of Synthetic Analgesics and the Acetanilide Family

The story of this compound is intrinsically linked to the pioneering era of medicinal chemistry in the late 19th century. The discovery of acetanilide in 1886 by A. Cahn and P. Hepp marked a turning point in the treatment of fever and pain.[1][2][3] Marketed as Antifebrin, acetanilide was one of the first synthetic drugs to find widespread use as an antipyretic and analgesic, offering an alternative to naturally derived medicines.[4] This discovery spurred a wave of research into aniline derivatives, as chemists sought to develop new compounds with improved efficacy and reduced toxicity.[1][2]

The primary synthetic route, the acetylation of 2,5-dimethylaniline (2,5-xylidine), was a well-established and straightforward reaction even in the late 19th and early 20th centuries.[6] Thus, the "discovery" of this compound was likely less a moment of singular breakthrough and more a logical extension of the prevailing chemical knowledge of the time.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Synonyms | 2,5-Dimethylacetanilide, 2',5'-Acetoxylidide, N-Acetyl-2,5-xylidine | [7] |

| CAS Number | 2050-44-4 | [7] |

| Molecular Formula | C₁₀H₁₃NO | [7] |

| Molecular Weight | 163.22 g/mol | [7] |

| Appearance | Solid | - |

| Melting Point | Not consistently reported | - |

| Boiling Point | Not consistently reported | - |

| XLogP3 | 1.5 | [7] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the N-acetylation of 2,5-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,5-Dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Sodium bicarbonate (for neutralization)

-

An appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylaniline in a minimal amount of glacial acetic acid (if necessary, for solubility).

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of cold water with stirring. The product, this compound, should precipitate out as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

To further purify the product, it can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Self-Validation: The purity of the synthesized product can be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained data should be compared with literature values.

Spectroscopic Characterization

The identity and purity of this compound are definitively established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methyl groups on the phenyl ring, the methyl group of the acetyl moiety, and the N-H proton of the amide. The splitting patterns and integration of these signals provide a clear fingerprint of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the two aromatic methyl carbons, the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons.[7]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present. Key absorptions include a strong C=O stretch for the amide carbonyl group (typically around 1660 cm⁻¹) and an N-H stretch for the amide N-H bond (around 3300 cm⁻¹).[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (163.22 g/mol ).[7]

Caption: General experimental workflow for the synthesis and characterization.

Modern Relevance and Applications

While this compound does not have direct, large-scale applications as a standalone product, it holds significance in several areas of chemical science:

-

Intermediate in Organic Synthesis: Its structure makes it a useful building block for the synthesis of more complex molecules. The acetamido group can be hydrolyzed back to an amine, which can then undergo further reactions. The dimethylphenyl moiety provides a specific substitution pattern that can be exploited in targeted synthesis.

-

Impurity and Reference Standard: In the pharmaceutical industry, this compound is known as a potential impurity in the synthesis of the local anesthetic Lidocaine.[8] As such, it serves as a critical reference standard for the development and validation of analytical methods to ensure the purity and quality of pharmaceutical products.

-

Metabolite Studies: this compound is a known human metabolite of 2,5-dimethylaniline.[7] Studying its formation and clearance is important for understanding the toxicology and metabolic fate of xylidine isomers, which are used in the production of dyes, pesticides, and pharmaceuticals.[6]

Conclusion

This compound, while not a household name, represents an important thread in the fabric of organic and medicinal chemistry. Born from the systematic exploration of acetanilides in the late 19th century, it continues to be relevant today as a synthetic intermediate, a crucial reference standard in the pharmaceutical industry, and a subject of metabolic studies. The straightforward yet elegant chemistry of its synthesis provides an excellent example of fundamental organic reactions that remain at the core of modern drug development and materials science. This guide has aimed to provide a thorough and technically sound resource for researchers and professionals, grounding the practical aspects of its synthesis and characterization in a rich historical context.

References

- Cahn, A., & Hepp, P. (1886). Das Antifebrin, ein neues fiebermittel. Centralblatt für klinische Medizin, 7(33), 561-564.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Bentham Science Publishers. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 17(10), 734-743.

- National Industrial Chemicals Notification and Assessment Scheme. (2015). Xylidines: Human health tier II assessment. Australian Government Department of Health.

-

LookChem. (n.d.). 2',6'-DIMETHYLACETANILIDE. Retrieved from [Link]

- Scott, A. I. (1999). Michael James Steuart Dewar. 24 September 1918–11 October 1997. Biographical Memoirs of Fellows of the Royal Society, 45, 137-151.

-

SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

- National Toxicology Program. (1984). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). U.S. Department of Health and Human Services.

-

SynZeal. (n.d.). N-(2,6-Dimethylphenyl)acetamide D3. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Xylidine. Retrieved from [Link]

- Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(9), 553-564.

- Google Patents. (n.d.). US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine.

- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

- Oriental Journal of Chemistry. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(4), 896-905.

-

J-Stage. (n.d.). Syntheses of Hindered-Polymethylacridinium Esters with Potential for Biological Probe Nanoarchitectonics. Retrieved from [Link]

- Google Patents. (n.d.). US5723295A - Methods, acridan compounds and kits for producing light.

-

Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]

- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylation - Wikipedia [en.wikipedia.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. This compound | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 2198-53-0,2',6'-DIMETHYLACETANILIDE | lookchem [lookchem.com]

An In-Depth Technical Guide to the Solubility of N-(2,5-Dimethylphenyl)acetamide in Organic Solvents

Introduction

N-(2,5-Dimethylphenyl)acetamide, also known as 2',5'-acetoxylidide, is an organic compound with the chemical formula C10H13NO.[1] As a substituted acetamide, it possesses a molecular structure that finds relevance in various fields of chemical synthesis, serving as a potential intermediate or building block. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and analytical method design. Low solubility can present significant challenges, leading to unreliable results in in-vitro testing, poor bioavailability in pharmaceutical applications, and difficulties in purification and handling.[2][3]

This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile in common organic solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility.

Theoretical Framework: Predicting Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay between intermolecular forces of the solute and the solvent. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | PubChem |

| logP (Octanol/Water) | 2.911 (Calculated) | Cheméo |

| Structure | Aromatic ring with two methyl groups and an acetamide substituent. | PubChem[1] |

The structure of this compound features both non-polar (the dimethylphenyl ring) and polar (the amide group) characteristics. The amide group is capable of acting as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). The calculated logP value of 2.911 indicates a significant degree of lipophilicity, suggesting a preference for non-polar or moderately polar environments over water.[4]